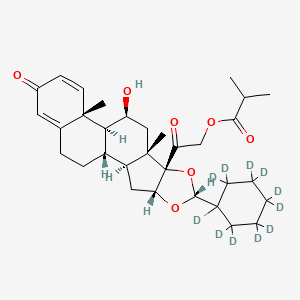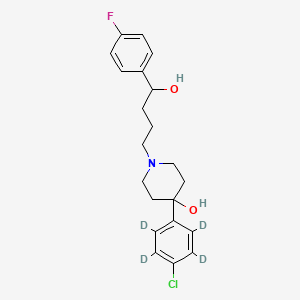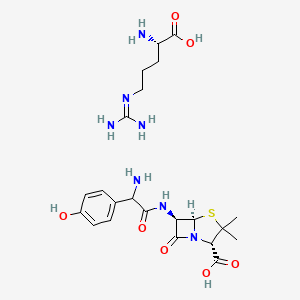
Amoxicillin (arginine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amoxicillin (arginine) is a compound that combines amoxicillin, a widely used antibiotic, with arginine, an amino acid. Amoxicillin belongs to the aminopenicillin class of the penicillin family and is used to treat various bacterial infections. The addition of arginine can enhance the solubility and stability of amoxicillin, potentially improving its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amoxicillin (arginine) involves the coupling of amoxicillin with arginine. One common method is the enzymatic synthesis, where amoxicillin is produced via a one-pot enzymatic reaction. This process involves the enzymatic hydrolysis of penicillin G potassium salt to form 6-aminopenicillanic acid, which is then coupled with p-hydroxyphenylglycine methyl ester to produce amoxicillin .
Industrial Production Methods
Industrial production of amoxicillin typically involves fermentation processes to produce penicillin G, followed by chemical or enzymatic conversion to amoxicillin. The addition of arginine can be achieved through a subsequent reaction step, where amoxicillin is reacted with arginine under controlled conditions to form the final compound.
Chemical Reactions Analysis
Types of Reactions
Amoxicillin (arginine) undergoes various chemical reactions, including:
Oxidation: Amoxicillin can be oxidized to form various degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Amoxicillin can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides and anhydrides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amoxicillin can lead to the formation of various degradation products, while substitution reactions can produce derivatives with modified functional groups.
Scientific Research Applications
Amoxicillin (arginine) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antibiotic synthesis and degradation.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, with research focusing on improving its efficacy and reducing resistance.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Amoxicillin (arginine) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are involved in the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents the formation of cross-links in the cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Ampicillin: Another aminopenicillin with a similar mechanism of action but different pharmacokinetic properties.
Penicillin G: The parent compound from which amoxicillin is derived, with a narrower spectrum of activity.
Clavulanic Acid: Often combined with amoxicillin to inhibit beta-lactamase enzymes and enhance its efficacy.
Uniqueness
Amoxicillin (arginine) is unique due to the addition of arginine, which can improve its solubility and stability. This modification can enhance the therapeutic efficacy of amoxicillin, making it a valuable compound in the treatment of bacterial infections .
Properties
Molecular Formula |
C22H33N7O7S |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S.C6H14N4O2/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;7-4(5(11)12)2-1-3-10-6(8)9/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t9?,10-,11+,14-;4-/m10/s1 |
InChI Key |
GMJWAEBOPBLHBW-YIDIVAHTSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


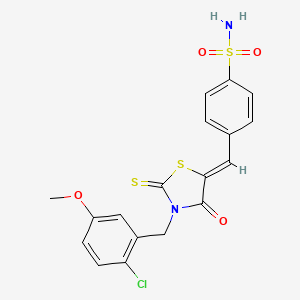




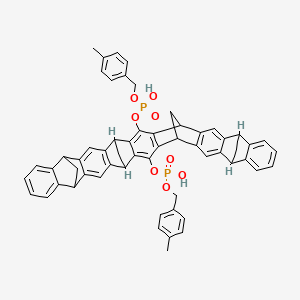
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
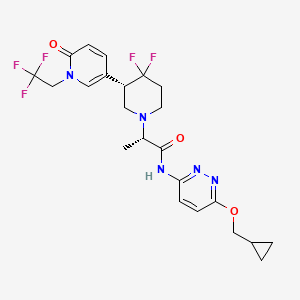
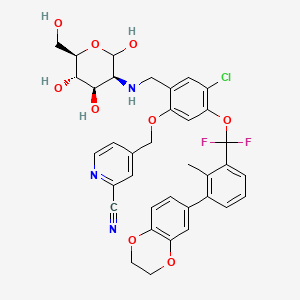
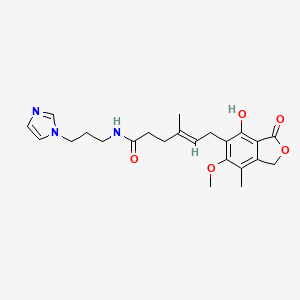
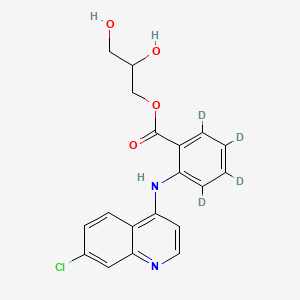
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
